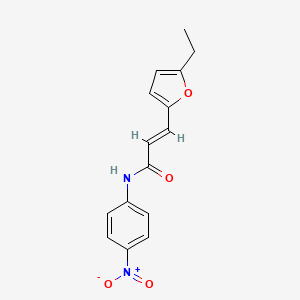
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of acrylamide that has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves its ability to bind to specific biological molecules and induce a fluorescent signal. This allows researchers to monitor the activity of these molecules in real-time and gain insights into their function and regulation.
Biochemical and Physiological Effects:
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that this compound should be used with caution in lab experiments, as it may interfere with the function of certain biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in lab experiments include its ability to monitor the activity of specific biological molecules in real-time, its ease of use, and its low toxicity. However, its limitations include its potential to interfere with the function of certain biological molecules and its limited applications in certain experimental settings.
Orientations Futures
There are several future directions for the use of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound that can be used to study different biological processes. Another direction is the use of this compound in drug discovery and development, as it may be useful in identifying new drug targets and screening potential drug candidates. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide and its potential applications in various experimental settings.
Méthodes De Synthèse
The synthesis of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form 5-ethylfuran-2-carbonyl chloride. This is then reacted with 4-nitroaniline to form (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide. The reaction mechanism involves the formation of an amide bond between the carbonyl group of the furan ring and the amino group of the nitrophenyl group.
Applications De Recherche Scientifique
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has several scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. This compound has also been used as a tool to study the structure and function of various biological molecules, including enzymes, receptors, and ion channels.
Propriétés
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-13-7-8-14(21-13)9-10-15(18)16-11-3-5-12(6-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCVKCYCJHUNTH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

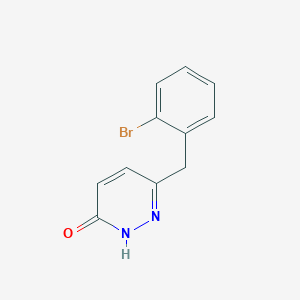
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563707.png)
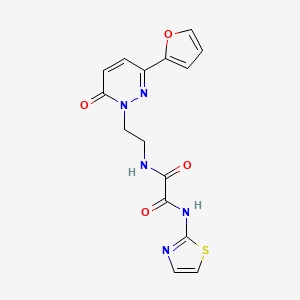
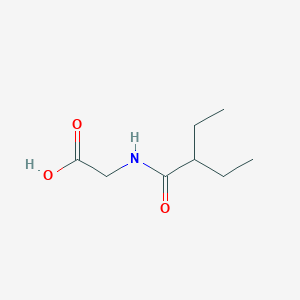
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)

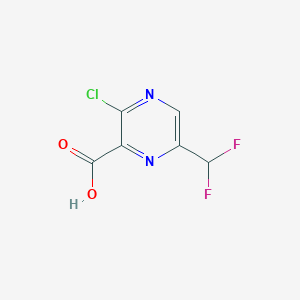


![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)
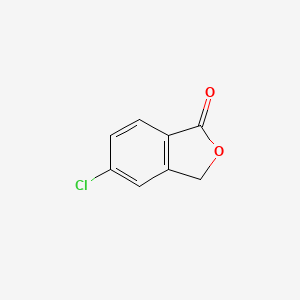


![1-[(2-Methyloxolan-3-yl)amino]propan-2-ol](/img/structure/B2563728.png)